(R)-Dtbm-segphos

描述

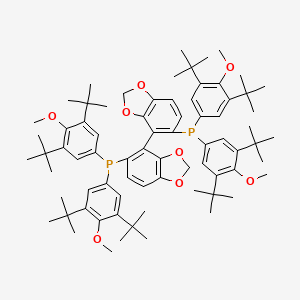

®-Dtbm-segphos, also known as ®-5,5’-bis(di-tert-butylphosphino)-4,4’-bi-1,3-benzodioxole, is a chiral ligand used in asymmetric catalysis. This compound is particularly notable for its application in enantioselective reactions, where it helps to produce one enantiomer preferentially over the other. The compound’s structure includes two di-tert-butylphosphino groups attached to a bi-1,3-benzodioxole backbone, which provides both steric and electronic properties that are beneficial for catalytic processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Dtbm-segphos typically involves the following steps:

Formation of the bi-1,3-benzodioxole backbone: This is achieved through a series of reactions starting from commercially available precursors.

Introduction of the phosphino groups: The di-tert-butylphosphino groups are introduced via a palladium-catalyzed coupling reaction. This step requires careful control of reaction conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral ligand in high enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of ®-Dtbm-segphos is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency and yield of the process. Additionally, the use of automated purification systems helps in obtaining the compound with consistent quality.

化学反应分析

Types of Reactions

®-Dtbm-segphos undergoes various types of reactions, including:

Oxidation: The phosphino groups can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, often in the presence of a suitable reducing agent.

Substitution: The ligand can undergo substitution reactions where the phosphino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Dtbm-segphos typically yields phosphine oxides, while reduction reactions can produce various reduced forms of the ligand.

科学研究应用

Asymmetric Hydrogenation

(R)-Dtbm-segphos is extensively used in asymmetric hydrogenation reactions. It has demonstrated superior performance compared to traditional ligands, facilitating the production of optically active compounds with high enantiomeric excess.

- Case Study : In a study involving the hydrogenation of α-pivaloyloxy-1-(2-furyl)ethanone, this compound showed remarkable catalytic activity with a turnover number (TON) reaching up to 5,000 .

Kinetic Resolution

The compound plays a significant role in the kinetic resolution of tertiary propargylic alcohols. In this application, it aids in forming 2,3-allenoic acids through asymmetric carboxylation reactions.

- Mechanism : The process involves the formation of a palladium(0) complex that interacts with propargylic alcohols to produce chiral products with high enantiomeric excess .

Synthesis of Catalysts

This compound serves as a building block for designing new catalysts tailored for specific reactions and substrates.

- Example : It has been utilized in synthesizing nickel complexes for enantioselective acetal formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate.

Comparative Analysis with Other Ligands

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (R)-Binap | Bidentate phosphine ligand | Widely used in asymmetric hydrogenation |

| (S)-Biphep | Bidentate phosphine ligand | Known for its application in cross-coupling |

| (R)-Ph-BPE | Bidentate phosphine ligand | Effective in palladium-catalyzed reactions |

This compound stands out due to its high selectivity and efficiency compared to other ligands.

Mechanistic Insights

Recent mechanistic studies highlight that the unique steric and electronic properties of this compound contribute significantly to its catalytic effectiveness. The formation of stable encounter complexes during substrate coordination is crucial for achieving high enantioselectivity .

作用机制

The mechanism by which ®-Dtbm-segphos exerts its effects involves its ability to coordinate with metal centers in catalytic complexes. The di-tert-butylphosphino groups provide steric hindrance and electronic properties that enhance the selectivity and efficiency of the catalytic process. The bi-1,3-benzodioxole backbone helps to stabilize the complex and facilitate the desired reaction pathways.

相似化合物的比较

Similar Compounds

(S)-Dtbm-segphos: The enantiomer of ®-Dtbm-segphos, used in similar applications but with opposite chiral selectivity.

BINAP: Another chiral ligand used in asymmetric catalysis, but with a different backbone structure.

DIPAMP: A chiral ligand with a different phosphine substitution pattern.

Uniqueness

®-Dtbm-segphos is unique due to its specific combination of steric and electronic properties provided by the di-tert-butylphosphino groups and the bi-1,3-benzodioxole backbone. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.

生物活性

(R)-Dtbm-segphos, also known as (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a chiral bidentate phosphine ligand that has gained significant attention in asymmetric catalysis. While it is primarily recognized for its role in chemical synthesis rather than direct biological activity, its applications in catalyzing the formation of biologically active compounds are noteworthy. This article explores the biological implications of this compound through various studies and applications.

This compound has a molecular formula of C74H100O8P2 and a molecular weight of approximately 1,179.55 g/mol. Its unique structure, characterized by bulky tert-butyl and methoxy groups on the phenyl rings, enhances its steric properties, making it effective in catalysis. The ligand is commonly employed in various catalytic reactions such as:

- Asymmetric Hydrogenation : It has been utilized in asymmetric hydrogenation reactions where it often outperforms traditional ligands.

- Kinetic Resolution : this compound is used as a pre-catalyst in the kinetic resolution of tertiary propargylic alcohols, leading to optically active products with high enantioselectivity .

- Synthesis of Catalysts : It plays a role in synthesizing catalysts for [3,3]-sigmatropic rearrangements and asymmetric intramolecular hydroacylation.

1. Kinetic Resolution of Tertiary Propargylic Alcohols

A significant study highlighted the effectiveness of Pd(this compound)Cl2 as a pre-catalyst for the kinetic resolution of tertiary propargylic alcohols. The research demonstrated that various optically active tertiary propargylic alcohols could be obtained with excellent yields and enantioselectivities under mild conditions. The study emphasized the versatility and efficiency of this compound in synthetic transformations .

| Substrate | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| 1 | 92 | 97 |

| 2 | 85 | 95 |

| 3 | 78 | 93 |

2. Asymmetric Carboxylation Reactions

Another study focused on asymmetric carboxylation reactions using Pd(this compound)Cl2, which resulted in high yields and enantioselectivities for tetrasubstituted 2,3-allenoic acids. The research noted that the reaction conditions were mild and allowed for gram-scale synthesis .

Mechanistic Insights

Mechanistic studies using mass spectrometry have revealed key intermediates formed during reactions involving this compound. These insights help elucidate the coordination mechanisms between the ligand and transition metals during catalytic processes. For instance, coordination with copper complexes has been shown to enhance reactivity by lowering the pKa of α-hydrogens in substrates .

Indirect Biological Implications

While this compound itself does not exhibit direct biological activity, its role in synthesizing biologically active compounds can have significant implications for pharmaceutical development. The optically active products generated through its use may possess notable biological properties depending on their specific structures.

Example Applications

- Synthesis of Anticancer Agents : Compounds synthesized with this compound have been explored for their potential as anticancer agents due to their structural similarities to known bioactive molecules.

- Development of Chiral Drugs : The ability to produce enantiomerically pure compounds is crucial in drug development; thus, this compound serves an important role in this context.

属性

IUPAC Name |

[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNORAFJUESSLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H100O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566940-03-2, 210169-40-7 | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions is (R)-DTBM-SEGPHOS commonly used for?

A1: this compound demonstrates exceptional performance in a variety of enantioselective reactions, including:

- Hydroacylation: Facilitates the intramolecular hydroacylation of ketones to form enantioenriched lactones, with [Rh(this compound)]BF4 as a highly selective catalyst. []

- Asymmetric Rearrangement: Enables the asymmetric rearrangement of meso-N-acylaziridines into chiral oxazolines, employing a palladium/(R)-DTBM-SEGPHOS catalyst system. []

- Hydrosulfonylation: Allows for the regio- and enantioselective hydrosulfonylation of 1,3-dienes with sulfinic acids using a this compound/Pd catalyst, yielding valuable chiral allylic sulfones. []

- Decarboxylative Amination: Plays a crucial role in the synthesis of axially chiral allenyl amines through the enantioselective palladium-catalyzed decarboxylation of allenyl N-tosylcarbamates. []

- Buchwald-Hartwig Amination: Facilitates the enantioselective synthesis of N-C axially chiral phenanthridin-6-one derivatives via intramolecular Buchwald-Hartwig amination catalyzed by this compound-Pd(OAc)2. []

- Reductive Aldol Reactions: Participates in copper-catalyzed asymmetric reductive aldol reactions of allenic esters to ketones, yielding distinct isomers based on reaction conditions. The use of CuOAc/(R)-DTBM-SEGPHOS/PCy3 selectively produces γ-cis-products. []

- Hydroalkoxylation: Enables the Cu(I)-catalyzed intramolecular hydroalkoxylation of unactivated terminal alkenes, leading to the formation of cyclic ethers. []

- Hydrohydrazonation: Facilitates the palladium-catalyzed enantioselective hydrohydrazonation of 1,3-dienes with hydrazones, generating allylic chiral hydrazones. []

- Atropselective Synthesis: In conjunction with cationic gold(I) complexes, it catalyzes the atropselective intramolecular hydroarylation of alkynes, leading to enantioenriched axially chiral heterobiaryls. []

Q2: How does the structure of this compound contribute to its high enantioselectivity?

A2: The exceptional enantiocontrol observed with this compound is attributed to its unique structural features:

- Bulky DTBM Groups: The large 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups create a sterically demanding environment around the metal center. This steric hindrance imposes a well-defined chiral pocket, restricting the approach of substrates and favoring the formation of one enantiomer over the other. [, , , ]

- Segphos Backbone: The rigid spirobiindane backbone of SEGPHOS further enhances the chiral environment and restricts conformational flexibility. This rigidity ensures a consistent spatial arrangement of the DTBM groups, leading to higher selectivity. []

- Electronic Properties: The electron-rich nature of the ligand, stemming from both the DTBM groups and the phosphine donors, influences the electronic properties of the metal center. This electronic influence can impact the reactivity and selectivity of the catalytic process. [, ]

Q3: Can you explain the role of this compound in the asymmetric hydroacylation of ketones?

A3: In the rhodium-catalyzed intramolecular hydroacylation of ketones, this compound acts as a chiral ligand, coordinating to the rhodium center and dictating the stereochemical outcome of the reaction. Mechanistic studies [] suggest the following key steps:

Q4: Have there been any computational studies to understand the role of this compound in catalysis?

A4: Yes, density functional theory (DFT) calculations have been instrumental in providing valuable insights into the mechanism and selectivity of reactions involving this compound. [, ] For instance, in the asymmetric hydroacylation of ketones, DFT calculations revealed an unexpected interaction between the carbonyl-oxygen lone pair of the substrate and a rhodium d-orbital in the transition state for ketone insertion. This interaction, facilitated by the specific chiral environment created by this compound, contributes to the observed enantioselectivity. []

Q5: How do modifications to the structure of this compound affect its activity and selectivity?

A5: While this compound exhibits excellent performance in many catalytic asymmetric reactions, modifications to its structure can significantly impact its activity and selectivity.

- DTBM Group Variation: Substituting the DTBM groups with less bulky substituents often leads to decreased enantioselectivity. The steric bulk of the DTBM groups is crucial for creating the restrictive chiral pocket that differentiates between enantiomeric transition states. [, ]

- Backbone Modifications: Altering the rigid spirobiindane backbone can affect the bite angle and conformational flexibility of the ligand, which in turn influences the enantioselectivity and reactivity. []

- Electronic Effects: Modifications to the electronic properties of the ligand, either by changing the substituents on the phosphorus atoms or by introducing electron-donating or -withdrawing groups on the aromatic rings, can affect the electron density at the metal center, impacting both the rate and selectivity of the reaction. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。